![molecular formula C28H27FIN3O6 B10752887 (2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide](/img/structure/B10752887.png)

(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

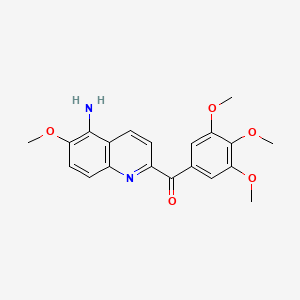

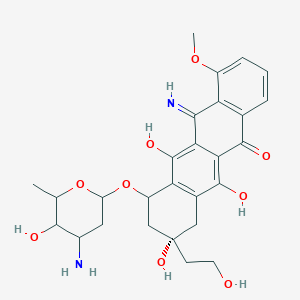

RO5068760は、強力で高選択的な非アデノシン三リン酸(ATP)競合阻害剤であり、ミトゲン活性化プロテインキナーゼキナーゼ(MEK)1および2を阻害します。 この化合物は、細胞外シグナル調節キナーゼ(ERK)1および2ならびにMEK 1および2のリン酸化を阻害することにより、ミトゲン活性化プロテインキナーゼ(MAPK)経路シグナル伝達を選択的に遮断する新しいクラスのMEK阻害剤に属します 。 メラノーマ、結腸直腸癌、膵臓癌、非小細胞肺癌など、さまざまなヒト癌の臨床前モデルにおいて、有意な有効性を示しています .

準備方法

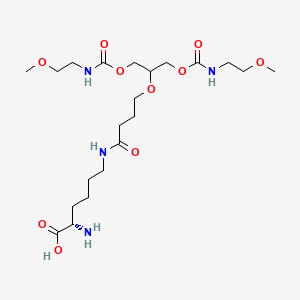

RO5068760の合成には、置換ヒダントイン中間体の調製から始まる複数の手順が含まれます。 特定の合成経路および反応条件は、機密情報であり、詳細に公表されていません。. 工業生産方法では、これらの合成経路を最適化して、最終製品の高い収率と純度を確保する必要があります。

化学反応の分析

RO5068760は、主にMEK酵素との相互作用に焦点を当てて、さまざまな化学反応を起こします。 この化合物は、MEK 1および2のリン酸化を選択的に阻害し、その結果、ERK 1および2の活性化が阻止されます 。 これらの反応に使用される一般的な試薬と条件には、リン酸化の阻害を測定するためのキナーゼアッセイと細胞ベースのアッセイが含まれます。 これらの反応から生成される主な生成物は、リン酸化および非リン酸化形態のMEKおよびERKタンパク質です .

科学研究の応用

RO5068760は、癌治療における可能性について広く研究されています。 メラノーマ、結腸直腸癌、膵臓癌、非小細胞肺癌など、さまざまなヒト癌の臨床前モデルにおいて、有意な抗腫瘍活性を示しています 。 この化合物は、用量依存的な抗腫瘍活性を示しており、いくつかの腫瘍モデルで部分的なおよび完全な退縮が観察されています 。 さらに、RO5068760は、化学療法や標的療法などの他の治療法と組み合わせて、抗腫瘍効果を強化するために研究されています .

科学的研究の応用

RO5068760 has been extensively studied for its potential in cancer therapy. It has demonstrated significant antitumor activity in preclinical models of various human cancers, including melanoma, colorectal, pancreatic, and non-small cell lung cancer . The compound has shown dose-dependent antitumor activity, with partial and complete regressions observed in several tumor models . Additionally, RO5068760 has been studied in combination with other therapies, such as chemotherapy and targeted therapy, to enhance its antitumor effects .

作用機序

RO5068760は、MAPKシグナル伝達経路の重要な構成要素であるMEK酵素を選択的に阻害することにより、その効果を発揮します。 MEK 1および2のリン酸化を阻害することにより、この化合物は、ERK 1および2の活性化を阻止し、その結果、腫瘍細胞の細胞増殖の阻害とアポトーシスの誘導につながります 。 この作用機序は、RO5068760を、MAPK経路の異常な活性化を伴う癌の治療のための有望な候補としています .

類似の化合物との比較

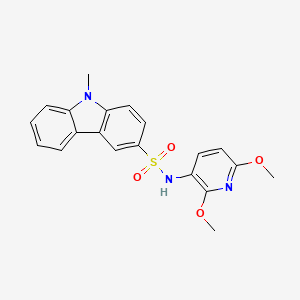

RO5068760は、その高い選択性と効力のために、MEK阻害剤の中でユニークです。 このクラスの類似の化合物には、トラメチニブ、コビメチニブ、セルメチニブなどがあり、これらはMEK酵素を標的とするものの、選択性、効力、薬物動態特性が異なる場合があります 。 RO5068760は、他のMEK阻害剤と比較して、B-Raf変異を有する腫瘍において、優れた有効性を示しています .

類似化合物との比較

RO5068760 is unique among MEK inhibitors due to its high selectivity and potency. Similar compounds in this class include trametinib, cobimetinib, and selumetinib, which also target the MEK enzymes but may differ in their selectivity, potency, and pharmacokinetic properties . RO5068760 has shown superior efficacy in tumors harboring B-Raf mutations compared to other MEK inhibitors .

特性

分子式 |

C28H27FIN3O6 |

|---|---|

分子量 |

647.4 g/mol |

IUPAC名 |

(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide |

InChI |

InChI=1S/C28H27FIN3O6/c1-16(17-5-3-2-4-6-17)25(26(36)31-23-12-9-19(30)13-22(23)29)33-27(37)24(32-28(33)38)18-7-10-21(11-8-18)39-15-20(35)14-34/h2-13,16,20,24-25,34-35H,14-15H2,1H3,(H,31,36)(H,32,38)/t16-,20+,24?,25-/m0/s1 |

InChIキー |

MEPDJWRMAAUPBM-WZOIWPSZSA-N |

異性体SMILES |

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OC[C@@H](CO)O |

正規SMILES |

CC(C1=CC=CC=C1)C(C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCC(CO)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-3-[(2-Fluoro-4-Iodophenyl)amino]-N-{[(2s)-2-Hydroxypropyl]oxy}furo[3,2-C]pyridine-2-Carboxamide](/img/structure/B10752837.png)

![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)

![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)

![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)

![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)

![7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide](/img/structure/B10752880.png)

![6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B10752893.png)

![(7Z)-N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B10752905.png)